1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1263986-66-8
VCID: VC5946221
InChI: InChI=1S/C21H34BNO2Si/c1-15-12-11-13-16-17(22-24-20(5,6)21(7,8)25-22)14-23(18(15)16)26(9,10)19(2,3)4/h11-14H,1-10H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)[Si](C)(C)C(C)(C)C
Molecular Formula: C21H34BNO2Si
Molecular Weight: 371.4

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 1263986-66-8

Cat. No.: VC5946221

Molecular Formula: C21H34BNO2Si

Molecular Weight: 371.4

* For research use only. Not for human or veterinary use.

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - 1263986-66-8

Specification

CAS No. 1263986-66-8
Molecular Formula C21H34BNO2Si
Molecular Weight 371.4
IUPAC Name tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Standard InChI InChI=1S/C21H34BNO2Si/c1-15-12-11-13-16-17(22-24-20(5,6)21(7,8)25-22)14-23(18(15)16)26(9,10)19(2,3)4/h11-14H,1-10H3
Standard InChI Key ORYMTBONBFGEQG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane, reflects its intricate substituent arrangement. Its molecular formula, C21H34BNO2Si\text{C}_{21}\text{H}_{34}\text{BNO}_2\text{Si}, corresponds to a molecular weight of 371.4 g/mol. The indole core is substituted at the 1-position with a TBS group, at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, and at the 7-position with a methyl group.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1263986-66-8
Molecular FormulaC21H34BNO2Si\text{C}_{21}\text{H}_{34}\text{BNO}_2\text{Si}
Molecular Weight371.4 g/mol
IUPAC Nametert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)Si(C)C(C)(C)C
InChIKeyORYMTBONBFGEQG-UHFFFAOYSA-N

The TBS group enhances steric bulk, protecting the indole nitrogen from undesired reactions, while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for the indole aromatic protons, methyl groups, and boronate moiety. For example, in the 1H^1\text{H} NMR spectrum of a related indole-boronate, aromatic protons resonate between δ 7.0–7.5 ppm, while the pinacol methyl groups appear as singlets near δ 1.3 ppm . The 13C^{13}\text{C} NMR spectrum typically shows quaternary carbon signals for the dioxaborolane ring at ~84 ppm and silicon-bonded carbons at ~25 ppm .

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis of this compound typically proceeds via sequential functionalization of the indole nucleus. A representative route involves:

  • N-Silylation: Protection of the indole nitrogen with tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride.

  • Borylation: Miyaura borylation at the 3-position using bis(pinacolato)diboron (B2_2pin2_2) catalyzed by transition metals like palladium or nickel .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
N-SilylationTBSCl, NaH, THF, 0°C to rt75–85%
C3 BorylationB2_2pin2_2, Pd(dppf)Cl2_2, KOAc, dioxane, 80°C60–70%

Recent advances in nickel-catalyzed borylalkylation enable direct installation of both boronate and alkyl groups in a single step. For instance, using NiBr2_2- DME and (S)-tert-leucinol as ligands, researchers achieved dearomative borylalkylation of indoles with >20:1 diastereoselectivity .

Process Optimization

Key parameters affecting yield include:

  • Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane optimize reagent solubility .

  • Temperature control: Borylation proceeds efficiently at 80–100°C, while silylation requires milder conditions (0–25°C).

  • Catalyst loading: Nickel catalysts at 12 mol% provide optimal turnover while minimizing side reactions .

Applications in Organic Synthesis

Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reactivity has been leveraged to construct complex heterocyclic systems for pharmaceutical intermediates .

Medicinal Chemistry

Indole derivatives exhibit diverse biological activities, including kinase inhibition and antimicrobial effects. The TBS group enhances metabolic stability, making this compound valuable in prodrug design. Recent studies highlight its utility in synthesizing indoline-based protease inhibitors .

HazardPrecautionary Measures
Skin contactWear nitrile gloves; wash with soap/water
Eye exposureRinse with water for 15 minutes; seek medical aid
InhalationUse fume hood; monitor air quality

Recent Methodological Advances

Nickel-Catalyzed Dearomative Functionalization

A breakthrough methodology employs nickel catalysts to simultaneously introduce boronate and alkyl groups via dearomative borylalkylation. This one-pot transformation achieves 50–69% yields with excellent diastereocontrol, enabling rapid access to stereochemically rich indoline scaffolds .

Flow Chemistry Applications

Continuous-flow reactors have been adapted for large-scale synthesis, reducing reaction times from hours to minutes while improving reproducibility. Such systems are particularly advantageous for moisture-sensitive silylation steps.

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